molecular formula C29H27ClN6 B12213408 1-(2-chlorobenzyl)-4-[4-(diphenylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

1-(2-chlorobenzyl)-4-[4-(diphenylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12213408
M. Wt: 495.0 g/mol
InChI Key: LVNCQHFVKPKZEY-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-4-[4-(diphenylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-4-[4-(diphenylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 2-chlorobenzyl and diphenylmethylpiperazine groups. Common reagents used in these reactions include chlorinating agents, coupling reagents, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-4-[4-(diphenylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-[4-(diphenylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorobenzyl)-4-[4-(diphenylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine analogs: Compounds with slight modifications in the structure.

    Other pyrazolopyrimidines: Compounds with similar core structures but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C29H27ClN6

Molecular Weight

495.0 g/mol

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-1-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C29H27ClN6/c30-26-14-8-7-13-24(26)20-36-29-25(19-33-36)28(31-21-32-29)35-17-15-34(16-18-35)27(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-14,19,21,27H,15-18,20H2

InChI Key

LVNCQHFVKPKZEY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3CC4=CC=CC=C4Cl)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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